n-(2-Chloroethyl)-n-methylglycine

Description

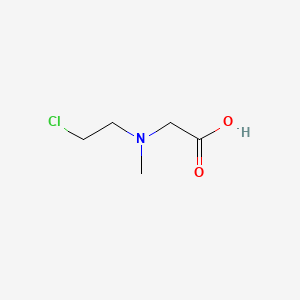

N-(2-Chloroethyl)-N-methylglycine is a glycine derivative where the amino group is substituted with a methyl group and a 2-chloroethyl moiety. The chloroethyl group is a reactive alkylating agent, suggesting applications in medicinal chemistry or polymer synthesis. The glycine backbone may enhance solubility in aqueous environments compared to purely hydrocarbon-based chloroethyl compounds .

Properties

CAS No. |

18709-11-0 |

|---|---|

Molecular Formula |

C5H10ClNO2 |

Molecular Weight |

151.59 g/mol |

IUPAC Name |

2-[2-chloroethyl(methyl)amino]acetic acid |

InChI |

InChI=1S/C5H10ClNO2/c1-7(3-2-6)4-5(8)9/h2-4H2,1H3,(H,8,9) |

InChI Key |

OYFLPXYGWIMOBK-UHFFFAOYSA-N |

SMILES |

CN(CCCl)CC(=O)O |

Canonical SMILES |

CN(CCCl)CC(=O)O |

sequence |

G |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Chloroacetyl)glycine

- Structure : Features a chloroacetyl group (-CO-CH₂-Cl) attached to glycine.

- Properties : Used as an intermediate for synthesizing polydesipeptides with biomedical applications (e.g., drug delivery, tissue engineering). The chloroacetyl group undergoes nucleophilic substitution, enabling peptide bond formation .

- Key Difference : The chloroethyl group in N-(2-Chloroethyl)-N-methylglycine is more likely to act as an alkylating agent, whereas the chloroacetyl group in this compound facilitates acyl transfer reactions.

N-(2-Cyanoethyl)glycine

- Structure: Contains a cyanoethyl (-CH₂-CH₂-CN) substituent.

- Properties: Higher polarity due to the nitrile group, impacting solubility and reactivity. No direct biological activity reported in the evidence, but cyano groups often participate in click chemistry or hydrogen bonding .

N,N-Dimethylglycine

- Structure : Substituted with two methyl groups.

- Properties: Used in manufacturing and laboratory settings. Its applications include metabolic research and as a dietary supplement .

- Key Difference : The absence of a chloroethyl group eliminates alkylation capacity, highlighting the critical role of halogenation in this compound's reactivity.

Chloroethylamine Derivatives (e.g., N-(2-Chloroethyl)-piperidinium chloride)

- Structure : Chloroethyl group attached to a heterocyclic amine.

- Properties : Used to introduce basic side chains in pharmaceuticals. Demonstrated antibacterial and antifungal activities in compounds like 4a,b and 5a–c, likely due to DNA alkylation or membrane disruption .

- Key Difference : The glycine backbone in this compound may enhance aqueous solubility compared to bulkier heterocyclic amines.

Data Comparison Table

Research Implications

- Safety : Chloroethyl derivatives require careful handling due to toxicity risks, as seen in nitrosoureas’ dose-limiting myelosuppression .

- Synthetic Utility : Chloroethyl groups serve as versatile intermediates in organic synthesis, enabling the construction of complex molecules via alkylation or cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.